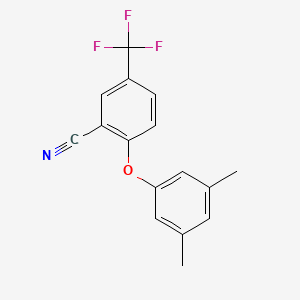

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, also known as 2,5-Dimethyl-3-(trifluoromethyl)phenoxybenzonitrile, is a compound used in chemical synthesis and scientific research. It is a colorless solid with a melting point of -50 °C. This compound is used in a variety of applications in the laboratory, including as a reagent in organic synthesis and as a tool for studying the biological effects of trifluoromethylbenzenes.

Aplicaciones Científicas De Investigación

Polymerization Initiators

Research on trifluoromethanesulphonates (triflates) has shown their role in initiating polymerizations of ethylenic monomers, highlighting their potential as strong solvating agents and their interaction with conjugate acids. These compounds, through complexation, facilitate various polymerization reactions, which could be relevant to understanding the reactivity and applications of trifluoromethyl groups in complex molecules (Souverain et al., 1980).

Nucleophilic Trifluoromethoxylation

The synthesis of isolable pyridinium trifluoromethoxide salt from reactions involving trifluoromethoxy-related compounds demonstrates their use in nucleophilic trifluoromethoxylation. This process allows for the formation of trifluoromethyl ethers, showcasing the utility of trifluoromethyl and related groups in synthesizing complex organic molecules (Duran-Camacho et al., 2021).

Catalysis in Organic Synthesis

Trifluoromethyl groups play a significant role in catalysis, as seen in the alkylation of benzene with cyclic ethers in superacidic media. This research indicates the influence of trifluoromethyl groups on enhancing the reactivity and selectivity of catalytic reactions, which might extend to the catalytic capabilities of related compounds (Molnár et al., 2003).

Reactivity and Synthesis of Heterocyclic Compounds

The reactivity of compounds containing dimethyl and trifluoromethyl groups with different reactants to synthesize heterocyclic compounds further illustrates the versatility of these groups in organic synthesis. Such studies contribute to a broader understanding of how specific functional groups can be utilized to achieve desired reactions and products (Kayukova et al., 1998).

Propiedades

IUPAC Name |

2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO/c1-10-5-11(2)7-14(6-10)21-15-4-3-13(16(17,18)19)8-12(15)9-20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIWXOCOHSBSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)

![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)